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Compound of Interest

Compound Name: 8-Bromo-2-methylquinoline

Cat. No.: B152758 Get Quote

Spectroscopic Data Sheet: 8-Bromo-2-
methylquinoline
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for the compound 8-Bromo-2-methylquinoline. The

information contained herein is essential for the structural elucidation, purity assessment, and

quality control of this important chemical intermediate in various research and development

applications, including drug discovery.

Chemical Structure and Numbering
The chemical structure of 8-Bromo-2-methylquinoline is depicted below, with the standard

IUPAC numbering system for the quinoline ring. This numbering is used for the assignment of

NMR signals.

Caption: Chemical structure of 8-Bromo-2-methylquinoline with atom numbering.

Experimental Protocols
The provided ¹H NMR data was acquired according to the following experimental parameters.
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Instrumentation: Bruker SMART APEX CCD diffractometer.[1] Solvent: Deuterated chloroform

(CDCl₃).[1] Spectrometer Frequency: 400 MHz.[1] Internal Standard: Tetramethylsilane (TMS)

at 0.00 ppm.

A general procedure for acquiring ¹³C NMR spectra of quinoline derivatives involves dissolving

20-50 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5

mm NMR tube. The spectrum is typically recorded on a 100 or 125 MHz spectrometer with

proton decoupling.

¹H NMR Spectral Data
The experimental ¹H NMR spectral data for 8-Bromo-2-methylquinoline is summarized in the

table below.[1]

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

8.02 m - 2H H-4, H-5

7.73 dd 8.0, 1.2 1H H-7

7.33 m - 2H H-3, H-6

2.82 s - 3H -CH₃

¹³C NMR Spectral Data (Predicted)
As of the date of this document, publicly available, experimentally determined ¹³C NMR data for

8-Bromo-2-methylquinoline could not be located. The following table presents predicted

chemical shifts based on known substituent effects on the quinoline ring system. The chemical

shifts of quinoline are used as a baseline, and the expected shifts due to the bromo and methyl

substituents are applied. These values are for estimation purposes and should be confirmed by

experimental data.
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Carbon Atom Predicted Chemical Shift (δ, ppm)

C-2 ~158

C-3 ~122

C-4 ~136

C-4a ~128

C-5 ~129

C-6 ~127

C-7 ~128

C-8 ~120 (ipso-carbon attached to Br)

C-8a ~147

-CH₃ ~25

Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of NMR

data for a chemical compound like 8-Bromo-2-methylquinoline.
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Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
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Signaling Pathway Visualization (Conceptual)
The following diagram provides a conceptual representation of how NMR spectroscopy probes

the chemical environment of atomic nuclei within a molecule.
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Caption: Conceptual pathway from external magnetic field to the final NMR spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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